9H-Carbazole-2,7-dicarboxylic acid
Overview
Description
9H-Carbazole-2,7-dicarboxylic acid: is an organic compound with the molecular formula C14H9NO4 and a molecular weight of 255.23 g/mol . It is a white crystalline solid that is soluble in common organic solvents such as ethanol, methanol, and dimethylformamide . This compound is used as a chemical reagent and intermediate in organic synthesis, and it has applications in the preparation of polymers, hybrid materials, and coordination compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9H-Carbazole-2,7-dicarboxylic acid can be synthesized through a multi-step process . The synthesis begins with the reaction of 9H-carbazole-2,7-dione with acetic anhydride under acidic conditions to form the corresponding this compound ester . This ester is then hydrolyzed under basic conditions to yield this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts and reaction conditions to maximize yield and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions: 9H-Carbazole-2,7-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
9H-Carbazole-2,7-dicarboxylic acid has a wide range of applications in scientific research :
Mechanism of Action
The mechanism of action of 9H-carbazole-2,7-dicarboxylic acid involves its interaction with specific molecular targets and pathways . The compound can act as a ligand, binding to metal ions and forming coordination complexes . These complexes can exhibit unique properties and activities, making them useful in various applications .
Comparison with Similar Compounds
- 9H-Carbazole-3,6-dicarboxylic acid
- 9H-Carbazole-1,8-dicarboxylic acid
- 9H-Carbazole-4,5-dicarboxylic acid
Comparison: 9H-Carbazole-2,7-dicarboxylic acid is unique due to its specific substitution pattern on the carbazole ring, which influences its chemical reactivity and properties . Compared to other similar compounds, it offers distinct advantages in terms of solubility, stability, and versatility in synthetic applications .
Properties
IUPAC Name |
9H-carbazole-2,7-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c16-13(17)7-1-3-9-10-4-2-8(14(18)19)6-12(10)15-11(9)5-7/h1-6,15H,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWXXUXDRZJHHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC3=C2C=CC(=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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